5-Cyano-3-(difluoromethyl)picolinic acid
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Overview
Description
5-Cyano-3-(difluoromethyl)picolinic acid is a specialized carboxylic acid with a unique cyano- and difluoromethyl-substituted pyridine structure. This compound, identified by the CAS number 1628915-70-7, is known for its applications in various scientific domains due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a cyano-substituted pyridine derivative using difluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced difluoromethylation techniques and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
5-Cyano-3-(difluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Cyano-3-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethyl)picolinic acid: Similar in structure but lacks the cyano group.
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: Used as a herbicide and has a different substitution pattern.
Uniqueness
5-Cyano-3-(difluoromethyl)picolinic acid is unique due to the presence of both cyano and difluoromethyl groups on the picolinic acid scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H4F2N2O2 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
5-cyano-3-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-7(10)5-1-4(2-11)3-12-6(5)8(13)14/h1,3,7H,(H,13,14) |
InChI Key |
DAADPKBUBOHTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)C(=O)O)C#N |
Origin of Product |
United States |
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